(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Catalog No.
S807862
CAS No.
1006376-60-8
M.F
C8H7ClF2O
M. Wt
192.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

CAS Number

1006376-60-8

Product Name

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

IUPAC Name

(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

InChI

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1

InChI Key

RYOLLNVCYSUXCP-MRVPVSSYSA-N

SMILES

C1=CC(=C(C=C1C(CCl)O)F)F

Canonical SMILES

C1=CC(=C(C=C1C(CCl)O)F)F

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCl)O)F)F

Synthesis:

A patent describes a method for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol using catalytic hydrogen transfer reduction. This method offers advantages like low cost and ease of operation, making it suitable for industrial-scale production if needed for research purposes [].

Availability:

The compound can be purchased from chemical suppliers as a reference standard for research applications [, ].

Potential Applications:

  • The presence of a chiral center ((S) configuration) suggests potential use in the development of enantioselective catalysts or drugs.
  • The chlorine and fluorine atoms might contribute to interesting biological properties, making it a candidate for further investigation.

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceutical agents, including Ticagrelor, which is used for the treatment of acute coronary syndromes. This compound features a chiral center and contains a chloro group and a difluorophenyl moiety, contributing to its unique chemical properties and biological activities. The molecular formula of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is C8H8ClF2O, and it has a molecular weight of approximately 195.6 g/mol .

, primarily involving the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. This reduction can be catalyzed by specific enzymes or metal catalysts in a controlled environment to produce the desired enantiomer. Notably, the use of whole-cell biocatalysts has been demonstrated to yield high purity levels of this compound .

Example Reactions

  • Asymmetric Reduction: The transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol using carbonyl reductases or other biocatalysts.
  • Catalytic Hydrogen Transfer: Utilizing metal catalysts in conjunction with formic acid as a reducing agent allows for efficient synthesis under mild conditions .

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol exhibits significant biological activity due to its role as a precursor in the synthesis of Ticagrelor. Ticagrelor is known for its antiplatelet effects, which are crucial in preventing thrombotic events in patients with coronary artery disease. The compound's structure allows it to interact effectively with biological targets involved in platelet aggregation and cardiovascular health .

Several methods have been developed for synthesizing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol:

  • Metal-Catalyzed Asymmetric Reduction: This method employs metal catalysts and formic acid in a solvent like dichloromethane or toluene. The reaction typically occurs at temperatures ranging from -25 °C to 75 °C, optimizing yield and purity .
  • Whole-Cell Biocatalysis: Recent advancements have shown that whole-cell systems can efficiently convert 2-chloro-1-(3,4-difluorophenyl)ethanone into (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with high enantiomeric purity and yield under environmentally friendly conditions .
  • Enzymatic Processes: Specific enzymes such as carbonyl reductases have been engineered to enhance their efficiency in producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol from ketones .

The primary application of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol lies in its role as an intermediate in the pharmaceutical industry. It is particularly significant in the synthesis of Ticagrelor, which is used in treating acute coronary syndromes and preventing heart attacks. Additionally, the compound may have potential applications in other therapeutic areas due to its unique structural characteristics.

Interaction studies involving (S)-2-chloro-1-(3,4-difluorophenyl)ethanol primarily focus on its pharmacological effects as a Ticagrelor precursor. These studies assess how the compound interacts with various biological pathways related to platelet function and cardiovascular health. Research indicates that modifications to the structure can influence its efficacy and safety profile as a therapeutic agent .

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol shares similarities with several other compounds that also contain chiral centers and halogenated phenyl groups. Here are some notable examples:

Compound NameStructureKey Features
(R)-2-Chloro-1-(3,4-difluorophenyl)ethanolStructureEnantiomer of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol; potential differences in biological activity
2-Chloro-1-(phenyl)ethanolStructureLacks fluorine substituents; used in different synthetic routes
2-Bromo-1-(3-fluorophenyl)ethanolStructureSimilar halogen substitution; different halogen affects reactivity

Uniqueness

The uniqueness of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol lies in its specific combination of halogen substitutions and its chiral configuration that enhances its biological activity as a precursor for Ticagrelor. The presence of difluoro groups significantly alters its pharmacological properties compared to similar compounds without such substitutions.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

1006376-60-8

Wikipedia

(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol

Dates

Last modified: 08-16-2023

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